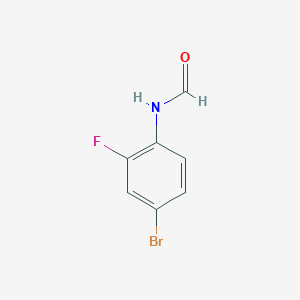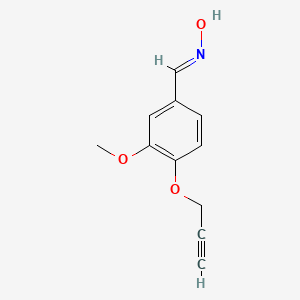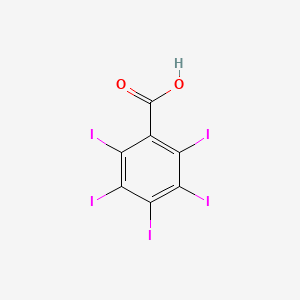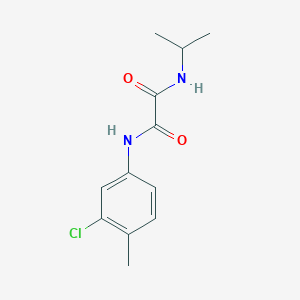
N-(4-bromo-2-fluorophenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-bromo-2-fluorophenyl)formamide" is not directly mentioned in the provided papers. However, the papers discuss various related bromo- and fluoro-substituted aromatic compounds, which can provide insights into the chemical behavior and properties that "N-(4-bromo-2-fluorophenyl)formamide" might exhibit. These compounds are of interest due to their potential applications in materials science and pharmaceuticals, as evidenced by the synthesis and characterization of related structures .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the Suzuki-Miyaura cross-coupling reaction, which is used to synthesize functionalized N-(4-bromophenyl)furan-2-carboxamides with anti-bacterial activities . Another approach is the direct polycondensation method used to create aromatic polyamides with different dicarboxylic acids . Additionally, regioselective synthesis techniques are employed to produce compounds like 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide through multiple lithiation and bromination reactions . These methods could potentially be adapted for the synthesis of "N-(4-bromo-2-fluorophenyl)formamide."
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was characterized by IR, H and C-NMR, mass spectrometry, and elemental analysis, with its crystal structure determined by single-crystal X-ray diffraction . Similarly, N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives were characterized by 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis . These techniques would be essential for the structural analysis of "N-(4-bromo-2-fluorophenyl)formamide."
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "N-(4-bromo-2-fluorophenyl)formamide." However, the related compounds exhibit reactivity that is typical of bromo- and fluoro-substituted aromatics, such as participation in cross-coupling reactions and potential for further functionalization . These reactions are crucial for the development of compounds with desired properties and biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored to some extent. For example, the polyamides derived from 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane exhibit good solubility in organic solvents, high thermal stability, and favorable mechanical properties . These findings suggest that "N-(4-bromo-2-fluorophenyl)formamide" may also display distinct physical and chemical properties that could be advantageous for various applications.
Aplicaciones Científicas De Investigación
Molecular Docking Study and Hirshfeld Surface Analysis of Formamide Derivative
Formamide derivatives, including N-(4-Bromo-Phenyl)-Formamide, have been researched for their antimicrobial properties. The molecule, synthesized and confirmed by single crystal X-ray diffraction, demonstrates moderate antimicrobial activity. Molecular structure analysis and docking studies reveal weak but significant intermolecular interactions contributing to crystal stability and potential ligand-receptor interactions (Malek et al., 2020).
Palladium-catalyzed Carbon-monoxide-free Aminocarbonylation of Aryl Halides
In a method to synthesize various N-substituted formamides, a carbon-monoxide-free aminocarbonylation process involving palladium acetate and Xantphos was developed. This technique, applicable for a wide range of formamides and aryl halides, eliminates the need for toxic carbon monoxide, offering a safer and more versatile approach to synthesizing N-substituted formamides (Sawant et al., 2011).
Synthesis and Biological Evaluation of Novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo Derivatives
Research on levamisole analogues, specifically 2-aralkyl-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazoles, has shown promising anticancer properties. The study indicated that these compounds, including formamide derivatives, exhibit strong cytotoxicity against leukemia cells, suggesting their potential as chemotherapeutic agents (Karki et al., 2011).
Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
In the search for selective inhibitors of the Met kinase superfamily, N-substituted formamide derivatives have shown efficacy. These compounds have undergone successful clinical trials, demonstrating their potential in cancer treatment (Schroeder et al., 2009).
Synthesis, Spectroscopic Properties, and Antipathogenic Activity of New Thiourea Derivatives
Research on acylthioureas, including those with N-(aryl-carbamothioyl)benzamides, has shown significant antibacterial and antipathogenic properties. These derivatives, exhibiting high activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, could lead to the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Insights into Antimalarial Activity of N-Phenyl-Substituted Cinnamanilides
Research into N-aryl-cinnamanilides for antimalarial therapy has identified several derivatives with potent activity against the chloroquine-sensitive strain of P. falciparum. Among these, specific N-substituted formamide derivatives displayed high efficacy and low cytotoxicity, making them promising candidates for further antimalarial research (Kos et al., 2022).
Radical Scavenging Hydroxyphenyl Ethanoic Acid Derivatives
Research has identified new metabolites, including N-[2-(4-hydroxyphenyl) acetyl]formamide, with significant radical scavenging activity. This highlights the potential of N-substituted formamides in developing antioxidants (Xifeng et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTYYPZTVMAYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)

![2-[1-(1H-Imidazole-5-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2542388.png)


![1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2542392.png)


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2542396.png)
![2-(5,6-Dimethylpyrimidin-4-yl)-N-(4-ethoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2542400.png)
![1-((3-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2542401.png)
![2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B2542404.png)
